molecular formula C24H28N2O3 B11418760 N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11418760
M. Wt: 392.5 g/mol
InChI Key: KPEMJSQKVVYQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with a suitable reducing agent to form 4-(dimethylamino)benzyl alcohol.

    Etherification: The 4-(dimethylamino)benzyl alcohol is then reacted with 3,4-dimethylphenol under acidic conditions to form the ether linkage.

    Amidation: The final step involves the reaction of the ether intermediate with furan-2-carboxylic acid and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biochemical assays to study its interaction with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both furan and dimethylaminophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in various applications.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H28N2O3/c1-18-7-12-22(14-19(18)2)29-17-24(27)26(16-23-6-5-13-28-23)15-20-8-10-21(11-9-20)25(3)4/h5-14H,15-17H2,1-4H3

InChI Key

KPEMJSQKVVYQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.